molecular formula C15H16F3N3O2S B10914138 7-ethyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-ethyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914138
M. Wt: 359.4 g/mol
InChI Key: JDQIACKJTJAYHU-UHFFFAOYSA-N
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Description

7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is notable for its unique structure, which includes a trifluoromethyl group, a tetrahydrofuran ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic agents: Thiols, amines, and other nucleophiles.

Major Products Formed

    Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.

    Reduced pyrimidine derivatives: Formed from the reduction of the pyrimidine ring.

    Substituted derivatives: Formed from nucleophilic substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and proliferation . The compound binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ETHYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the combination of its structural features, including the trifluoromethyl group, tetrahydrofuran ring, and sulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16F3N3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

7-ethyl-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16F3N3O2S/c1-2-8-6-10(15(16,17)18)11-12(19-8)21(14(24)20-13(11)22)7-9-4-3-5-23-9/h6,9H,2-5,7H2,1H3,(H,20,22,24)

InChI Key

JDQIACKJTJAYHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC3CCCO3)C(F)(F)F

Origin of Product

United States

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